molecular formula C27H33N9O15P2 B134626 Flavin adenine dinucleotide CAS No. 146-14-5

Flavin adenine dinucleotide

Cat. No. B134626
CAS RN: 146-14-5
M. Wt: 785.5 g/mol
InChI Key: VWWQXMAJTJZDQX-UYBVJOGSSA-N
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Description

Flavin Adenine Dinucleotide (FAD) Description

Flavin adenine dinucleotide (FAD) is a crucial coenzyme associated with various flavoprotein enzymes that function as oxidation-reduction catalysts in biological systems. It was first isolated in 1938 and is known to be structurally related to other complex coenzymes, such as coenzymes I and II, uridine-diphosphate-glucose, and coenzyme A. These coenzymes are typically described as nucleotide coenzymes and are diesters of pyrophosphoric acid, with one ester group containing a pyrimidine or purine nucleoside residue .

Synthesis Analysis

FAD can be synthesized enzymatically from flavin mononucleotide (FMN) through a transadenylylation reaction using microbial cells. A study demonstrated that certain microorganisms, such as Artherobacter globiformis, can be used as enzyme sources to synthesize FAD, with the reaction being coupled with an ATP supplying system through a glycolysis process with yeast . Additionally, FAD synthesis in isolated rat liver mitochondria can be induced by externally added FMN, as evidenced by fluorimetric, chromatographic, and enzymatic assays . An enzymatic method has also been developed to synthesize isotopically labeled FAD from commercially available labeled riboflavin and ATP, using Corynebacterium ammoniagenes FAD synthetase .

Molecular Structure Analysis

The molecular structure of FAD has been studied through various methods, including X-ray crystallography. A model compound of FAD exhibited intramolecular hydrogen bonding, with the flavin and adenine rings connected by Hoogsteen-type hydrogen bonds, suggesting the possibility of similar bonding within FAD itself . The g-tensors of FAD radicals in glucose oxidase were investigated using multifrequency electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy, providing insights into the anisotropy of the g-tensor and the robustness of g against local changes in the electron-spin density distribution of flavins .

Chemical Reactions Analysis

FAD-dependent monooxygenase plays a significant role in the oxidative metabolism of thioether-containing pesticides in mammals, with organophosphorus insecticides such as disulfoton and phorate being rapidly oxidized by the enzyme to their corresponding sulfoxides . However, the enzyme does not catalyze the oxidation of thiophosphoryl and thiol sulfur atoms or the oxidation of sulfoxides to sulfones . Gamma-irradiated FAD has been found to inhibit D-amino acid oxidase, indicating that irradiated FAD could potentially inhibit any enzyme where the adenine or AMP moiety is involved in binding to the active site .

Physical and Chemical Properties Analysis

The electrochemical behavior of FAD has been studied at a mercury electrode surface in acidic solutions. FAD adsorbs in various orientations, reflecting the effects of adenine protonation and interactions with the charged electrode surface . The preparation of pure, crystalline FAD has been described, with studies on its spectra and fluorescence, indicating the purity and stability of the coenzyme .

Scientific Research Applications

  • Synthesis and Structural Importance :

    • FAD's synthesis has been a significant research focus due to its complex structure and role as a coenzyme in flavoprotein enzymes. The compound is a diester of pyrophosphoric acid, and its chemical synthesis has been explored to understand its structure and function in biological systems (Christie, Kenner, & Todd, 1952).
  • Electron Transfer and Redox Reactions :

    • FAD functions as a mediator in electron transfer reactions, such as reducing cytochrome c or oxidizing ferredoxin on platinum electrodes. This role is crucial in understanding biological redox reactions (Durliat, Barrau, & Comtat, 1988).
  • Biotechnological Applications :

    • In biotechnology, FAD's optical properties are employed in developing optical biosensors for glucose monitoring. Research has delved into its structural properties and functional role, especially when bound to glucose oxidase (Delfino, Esposito, Portaccio, & Lepore, 2017).
  • Conformational Dynamics :

    • Studies on FAD's conformational changes in different solvents and gas-phase conditions provide insights into its biological function. These studies are vital in understanding how FAD's structure relates to its role in metabolic reactions (Molano-Arévalo et al., 2014).
  • Analytical Chemistry Applications :

    • FAD's intrinsic fluorescence properties are extensively used in analytical chemistry, particularly in enzymatic methods involving flavoenzymes. Understanding how FAD fluorescence changes in different conditions aids in developing analytical tools (Galbán, Sanz-Vicente, Navarro, & de Marcos, 2016).
  • Protein Interaction and Binding :

    • Research on FAD's binding to various proteins, like human serum albumin, provides insights into its interaction dynamics and the microheterogeneous environment of proteins. These studies are significant in understanding flavin-protein interactions in biological systems (Sengupta, Sasikala, Mukherjee, & Hazra, 2012).

Future Directions

FAD plays a crucial role in the regulatory process of cell life and is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . Its optical properties have been exploited in a wide number of applications, such as developing optical biosensors for glucose concentration determination for biomedical and biotechnology applications . Future efforts will explore how FAD can be engineered to overcome flux bottlenecks and enable production of significantly increased, and even industrially relevant, product titres .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQXMAJTJZDQX-UYBVJOGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N9O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048307
Record name Flavin adenine dinucleotide
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Molecular Weight

785.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAD
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001248
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Solubility

5 mg/mL
Record name FAD
Source Human Metabolome Database (HMDB)
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Product Name

Flavin adenine dinucleotide

CAS RN

146-14-5
Record name FAD
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Record name Flavin-Adenine Dinucleotide
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Record name Flavin adenine dinucleotide
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Record name Riboflavin 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with adenosine
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Record name Flavin adenine dinucleotide
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Record name Flavin-adenine dinucleotide
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Record name FLAVIN ADENINE DINUCLEOTIDE
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Record name FAD
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67,400
Citations
LG Whitby - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… Chromatography on powdered cellulose has been used to prepare flavin-adenine dinucleotide (FAD) of 90 % purity, free from contamination by other flavins and from contamination by …
Number of citations: 612 www.ncbi.nlm.nih.gov
G Weber - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
The herbicidal activity of quaternary ammonium salts has been examined by a laboratory seed-germination technique, using rape and oats. 2. In the homologous series of n-…
Number of citations: 493 www.ncbi.nlm.nih.gov
PAW Van den Berg, KA Feenstra, AE Mark… - The Journal of …, 2002 - ACS Publications
… (MD) simulations and polarized subnanosecond time-resolved flavin fluorescence spectroscopy have been used to study the conformational dynamics of the flavin adenine dinucleotide …
Number of citations: 169 pubs.acs.org
M Mewies, WS McIntire, NS Scrutton - Protein Science, 1998 - Wiley Online Library
… Crystal structure of cholesterol oxidase complexed with a steroid substrate: Implications for flavin adenine dinucleotide dependent alcohol oxidases. Biochemistry 32: 15507-1 15 15. Lu …
Number of citations: 262 onlinelibrary.wiley.com
J Hühner, Á Ingles‐Prieto, C Neusüß… - …, 2015 - Wiley Online Library
… Flavin cofactors, in particular flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are critical for cellular redox reactions and sense light in naturally occurring …
G Li, V Sichula, KD Glusac - The Journal of Physical Chemistry B, 2008 - ACS Publications
… from photoexcited reduced and deprotonated flavin-adenine dinucleotide (FADH − ) to the … -mononucleotide (FMNH 2 ) and flavin-adenine dinucleotide (FADH 2 ) presented in Scheme …
Number of citations: 30 pubs.acs.org
M Mereis, RJA Wanders, M Schoonen… - … International Journal of …, 2021 - Elsevier
… in electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFQO) – the two enzymes responsible for the re-oxidation of enzyme-bound flavin adenine dinucleotide (…
Number of citations: 20 www.sciencedirect.com
C Lin, DE Robertson, M Ahmad, AA Raibekas… - Science, 1995 - science.org
… CRY1 is demonstrated here to noncovalently bind stoichiometric amounts of flavin adenine dinucleotide (FAD). The redox properties of FAD bound by CRY1 include an unexpected …
Number of citations: 550 www.science.org
ECJM de Vet, YHA Hilkes, MW Fraaije… - Journal of Biological …, 2000 - ASBMB
… Although this reaction is not a net redox reaction, the amino acid sequence of the enzyme suggested the presence of a flavin adenine dinucleotide (FAD)-binding domain. In this study …
Number of citations: 64 www.jbc.org
MA Hossain, K Asada - Journal of Biological Chemistry, 1985 - Elsevier
Monodehydroascorbate reductase (EC 1.6.5.4) was purified from cucumber fruit to a homogeneous state as judged by polyacrylamide gel electrophoresis. The cucumber …
Number of citations: 225 www.sciencedirect.com

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